(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol
Overview
Description
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol . It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanal or (4,5-dimethyl-4H-1,2,4-triazol-3-yl)carboxylic acid .
Scientific Research Applications
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The compound’s triazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: Similar structure but lacks the hydroxyl group, which affects its reactivity and applications.
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Similar structure but with a different substitution pattern on the triazole ring.
1,2,4-Triazole: The parent compound of the triazole family, with a wide range of derivatives and applications.
Uniqueness
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both the triazole ring and the hydroxyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-6-7-5(3-9)8(4)2/h9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYSEWOAGPULMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.